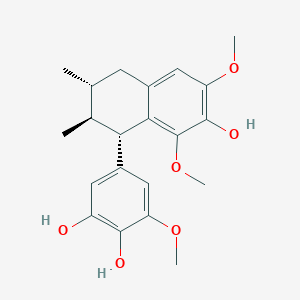![molecular formula C22H27ClN2O3 B1248058 1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)
1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SKF 96365 is a chemical compound known for its role as a transient receptor potential channel inhibitor. It was initially identified as a calcium channel blocker and has since been widely used in scientific research, particularly in the fields of biology and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF 96365 involves the reaction of 1-(2-(3-(4-methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole with hydrochloric acid to form the hydrochloride salt . The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of SKF 96365 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
SKF 96365 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its chemical structure, potentially altering its biological activity.
Substitution: SKF 96365 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
SKF 96365 has a wide range of applications in scientific research:
Mechanism of Action
SKF 96365 acts as a selective inhibitor of receptor-mediated calcium entry and voltage-gated calcium entry. It blocks transient receptor potential channels, store-operated calcium entry, and other calcium channels, thereby modulating calcium signaling pathways . This inhibition can lead to various cellular effects, including the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl Diphenylborinate: Another transient receptor potential channel inhibitor with different selectivity and potency.
Capsazepine: A compound that blocks transient receptor potential vanilloid channels, used in pain research.
GSK1016790A: A potent activator of transient receptor potential vanilloid channels, used to study calcium signaling.
Uniqueness of SKF 96365
SKF 96365 is unique due to its broad inhibitory effects on various calcium channels, making it a versatile tool in research. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential therapeutic applications .
Properties
Molecular Formula |
C22H27ClN2O3 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-[2-[4-methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-25-20-8-5-18(6-9-20)4-3-15-27-22-16-19(7-10-21(22)26-2)11-13-24-14-12-23-17-24;/h5-10,12,14,16-17H,3-4,11,13,15H2,1-2H3;1H |
InChI Key |
KBPZBOSJIZEELA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCOC2=C(C=CC(=C2)CCN3C=CN=C3)OC.Cl |
Synonyms |
1-(2-(3-(4-methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole SK and F 96365 SK and F-96365 SKF 96365 SKF-96365 SKF-96365 free base SKF96365 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


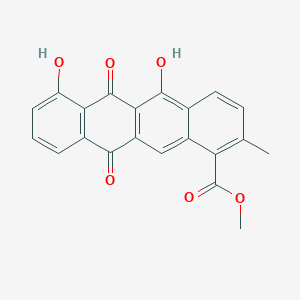
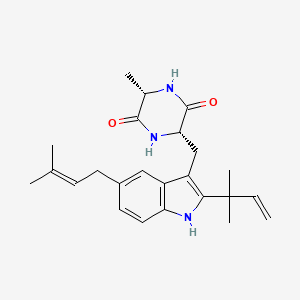
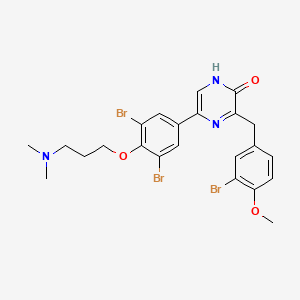
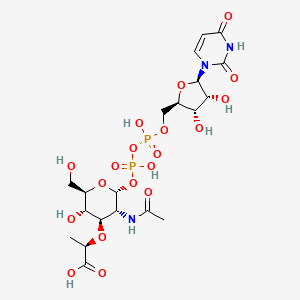
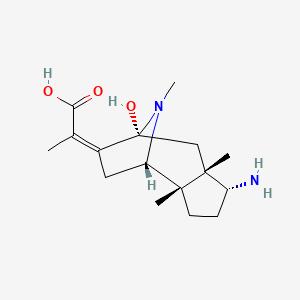
![(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[8]annulen-3a-ol](/img/structure/B1247983.png)


![(2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid](/img/structure/B1247990.png)
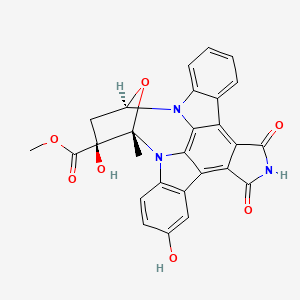
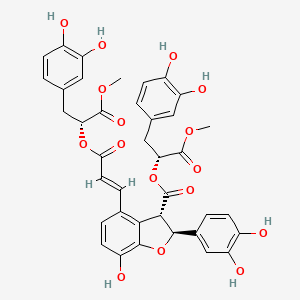
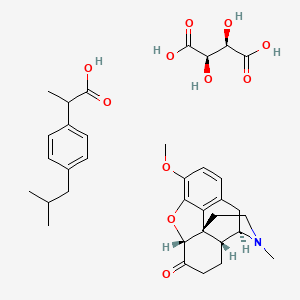
![7-hydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one](/img/structure/B1247996.png)
